An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzonitrile: A Key Fluorinated Building Block
An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)benzonitrile: A Key Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-Amino-4-(trifluoromethyl)benzonitrile (CAS No. 1483-54-1), a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While data for this specific isomer is less abundant than for its more commonly cited counterpart, 4-Amino-2-(trifluoromethyl)benzonitrile, this document synthesizes available information on its chemical structure, nomenclature, synthesis, and physicochemical properties. The guide details a patented synthetic route, discusses the compound's reactivity based on its functional groups, and explores its potential applications as a critical intermediate in the development of novel therapeutic agents. This document serves as a foundational resource for researchers aiming to leverage the unique properties imparted by the trifluoromethyl and amino benzonitrile scaffold.
Nomenclature and Chemical Structure
2-Amino-4-(trifluoromethyl)benzonitrile is a substituted aromatic compound built on a benzonitrile core. Its identity is precisely defined by its nomenclature and structural identifiers.
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IUPAC Name: 2-Amino-4-(trifluoromethyl)benzonitrile[1]
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Synonyms: 4-(Trifluoromethyl)anthranilonitrile, 3-Amino-4-cyanobenzotrifluoride, 2-Cyano-5-(trifluoromethyl)aniline[2]
The structure consists of a benzene ring substituted with three functional groups. The principal functional group, nitrile (-C≡N), defines the root name "benzonitrile" and is assigned to position 1 of the aromatic ring. The substituents are an amino group (-NH₂) at position 2 and a trifluoromethyl group (-CF₃) at position 4.
Chemical Structure:
(Image Source: PubChem CID 13439028)
The presence of the electron-donating amino group ortho to the nitrile and the strongly electron-withdrawing trifluoromethyl group para to the amino group creates a unique electronic profile that dictates the molecule's reactivity and utility as a synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for handling, reaction design, and predicting the pharmacokinetic profile of its derivatives. While experimentally determined data for this specific isomer is limited in peer-reviewed literature, a combination of available data and computed values provides a useful profile.[1]
| Property | Value/Information | Source |
| CAS Number | 1483-54-1 | [1][2] |
| Molecular Formula | C₈H₅F₃N₂ | [1][2] |
| Molecular Weight | 186.13 g/mol | [1][2] |
| Appearance | White to brown powder or solid (inferred from analogs) | [1] |
| Melting Point | Data not readily available in literature. | [1] |
| Boiling Point | Data not readily available in literature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and Methanol. | |
| Storage | Keep in a dark place, sealed in a dry, room temperature environment. | [2] |
Note: The melting point for the isomeric compound, 4-Amino-2-(trifluoromethyl)benzonitrile (CAS 654-70-6), is well-documented at 141-145 °C, but this should not be assumed for the 2-amino-4-(trifluoromethyl) isomer.[1][3][4]
Synthesis and Manufacturing
The synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile is not as widely documented as its 4-amino isomer. However, patent literature discloses viable synthetic pathways. One such method involves a four-step process starting from the readily available m-trifluoromethyl fluorobenzene.[1]
Causality of Experimental Choices: This synthetic strategy is logical as it builds the molecule by sequentially installing the required functional groups onto a fluorinated starting material. The initial bromination directs the subsequent steps. The Grignard reaction is a classic and powerful method for carbon-carbon bond formation, used here to introduce the aldehyde group (formylation). The aldehyde is then converted to the more stable nitrile, a common transformation in organic synthesis. Finally, nucleophilic aromatic substitution of the fluorine atom with ammonia (amination) installs the key amino group to yield the final product. The choice of reagents and reaction sequence is designed to control regioselectivity and achieve a high-purity product.
Caption: Four-step synthesis of 2-Amino-4-(trifluoromethyl)benzonitrile.
Detailed Experimental Protocol (Based on Patent CN101759597A)
This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirms the efficacy of the preceding step before proceeding.
Step 1: Positional Bromination
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Reactants: m-Trifluoromethyl fluorobenzene, a suitable acid (e.g., sulfuric acid), and a brominating agent (e.g., N-bromosuccinimide).
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Procedure: The m-trifluoromethyl fluorobenzene is reacted with the brominating agent in the presence of the acid catalyst. The reaction is monitored until completion (e.g., by TLC or GC).
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Work-up: The reaction mixture is quenched and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-bromo-5-fluoro-benzotrifluoride.
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Validation: The structure of the intermediate is confirmed by spectroscopic methods (NMR, MS).
Step 2: Grignard Reaction and Formylation
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Reactants: 2-Bromo-5-fluoro-benzotrifluoride, magnesium turnings, and a formylation reagent (e.g., ethyl formate or DMF).
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Procedure: The Grignard reagent is prepared by reacting the brominated intermediate with magnesium in an anhydrous ether solvent (like THF). This reagent is then carefully added to the formylation reagent at low temperature.
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Work-up: The reaction is quenched with an acidic aqueous solution. The product, 2-trifluoromethyl-4-fluorobenzaldehyde, is extracted, and the organic phase is purified (e.g., via column chromatography).
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Validation: Purity and identity are confirmed by spectroscopy.
Step 3: Cyanation
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Reactants: 2-Trifluoromethyl-4-fluorobenzaldehyde, a cyanide source (e.g., sodium cyanide or conversion to an oxime followed by dehydration).
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Procedure: The aldehyde is converted to the nitrile. A common method involves reacting the aldehyde with hydroxylamine to form an aldoxime, which is then dehydrated using a reagent like acetic anhydride or thionyl chloride to yield 2-trifluoromethyl-4-fluorobenzonitrile.[5]
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Work-up: The product is isolated through extraction and purified by distillation or chromatography.
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Validation: Spectroscopic analysis confirms the conversion of the aldehyde to the nitrile group.
Step 4: Amination
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Reactants: 2-Trifluoromethyl-4-fluorobenzonitrile, an ammoniating reagent (e.g., aqueous ammonia, ammonia gas in a solvent).
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Procedure: The fluorinated benzonitrile is heated with the ammoniating reagent in a sealed vessel. The fluorine atom, activated by the electron-withdrawing groups, undergoes nucleophilic aromatic substitution.
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Work-up: After cooling, the solid product is filtered, washed, and recrystallized to yield pure 2-Amino-4-(trifluoromethyl)benzonitrile.
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Final Validation: The final product's identity and purity (>98%) are confirmed by melting point analysis (if available), HPLC, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR).
Applications in Medicinal Chemistry and Drug Discovery
While specific, marketed drugs derived from 2-Amino-4-(trifluoromethyl)benzonitrile are not prominently documented, its structural motifs are highly valuable in drug design. Fluorinated compounds, particularly those with the trifluoromethyl group, are sought after for their ability to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][6]
The benzonitrile group itself is a versatile pharmacophore. It can act as a bioisostere for other functional groups, such as a carbonyl, and can participate in hydrogen bonding with biological targets.[7] For instance, in many enzyme inhibitors, the nitrile nitrogen acts as a hydrogen bond acceptor, mimicking interactions of endogenous ligands.[7]
This compound serves as a critical starting material for synthesizing more complex heterocyclic systems. The amino and nitrile groups can be readily transformed or used in cyclization reactions to build scaffolds like quinazolines, which are prevalent in oncology drugs.[8]
Caption: Role as a building block in drug discovery.
Spectroscopic Analysis
Detailed, published spectra for 2-Amino-4-(trifluoromethyl)benzonitrile are sparse. However, based on the structure, the following characteristic signals would be expected:
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¹H NMR: The spectrum would show distinct signals for the aromatic protons and the amino protons. The aromatic protons would appear as a complex multiplet pattern due to their different chemical environments and coupling. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) would appear downfield (typically 115-125 ppm). The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would have shifts influenced by the electronic effects of the substituents.
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IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the sharp C≡N nitrile stretch (around 2220-2260 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (in the 1100-1350 cm⁻¹ region).
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 186, corresponding to the molecular weight of the compound.
Safety and Handling
2-Amino-4-(trifluoromethyl)benzonitrile is classified as a hazardous substance and must be handled with appropriate precautions.
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Hazard Classification: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[2]
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GHS Hazard Statements: H301, H311, H315, H317, H319, H331, H335.[2]
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Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
Conclusion
2-Amino-4-(trifluoromethyl)benzonitrile is a valuable, albeit less-studied, fluorinated building block with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern provides a scaffold for creating novel molecules with desirable pharmaceutical properties. While a comprehensive set of experimental data remains to be fully documented in public literature, the synthetic routes outlined in patents provide a clear pathway for its preparation. This guide serves as a consolidated resource for researchers, providing the necessary foundational knowledge to safely handle, synthesize, and utilize this compound in advanced research and development programs.
References
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Available at: [Link]
- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile (CN1810775B).
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EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. Available at: [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile (CN1810775A).
- Google Patents. Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde (US4808746A).
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link]
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PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. PubChem Compound Database; CID=522170. Available at: [Link]
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Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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